N-Bromoacetylethanolamine phosphate

Catalog No.
S578383
CAS No.
52011-43-5
M.F
C4H9BrNO5P
M. Wt
262 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Bromoacetylethanolamine phosphate

CAS Number

52011-43-5

Product Name

N-Bromoacetylethanolamine phosphate

IUPAC Name

2-[(2-bromoacetyl)amino]ethyl dihydrogen phosphate

Molecular Formula

C4H9BrNO5P

Molecular Weight

262 g/mol

InChI

InChI=1S/C4H9BrNO5P/c5-3-4(7)6-1-2-11-12(8,9)10/h1-3H2,(H,6,7)(H2,8,9,10)

InChI Key

MUORYJVNLAHVKL-UHFFFAOYSA-N

SMILES

C(COP(=O)(O)O)NC(=O)CBr

Synonyms

N-bromoacetylethanolamine phosphate

Canonical SMILES

C(COP(=O)(O)O)NC(=O)CBr

Inhibitor of Glucose-6-Phosphate Hydrolysis

One of the primary applications of BAEP is as an inhibitor of glucose-6-phosphate hydrolysis. A study by Foster et al. (1996) demonstrated that BAEP acts as a time-dependent and irreversible inhibitor of this process in intact liver microsomes isolated from rats and Ehrlich Ascites tumor-bearing mice. [1] This property allows researchers to study the role of glucose-6-phosphate transport within the microsomal membranes of these cells. By inhibiting its hydrolysis, BAEP essentially traps the glucose-6-phosphate molecule, enabling investigation of its movement and potential transporter proteins involved.

Source

[1] N-Bromoacetylethanolamine Phosphate as a Probe for the Identification of a Liver Microsomal Glucose6Phosphate Transporter Peptide in Rats and Ehrlich Ascites Tumor-Bearing Mice | Request PDF - ResearchGate ()

N-Bromoacetylethanolamine phosphate is a chemical compound with the molecular formula C₄H₉BrNO₅P. It is characterized by the presence of a bromoacetyl group attached to ethanolamine phosphate. This compound serves primarily as an irreversible inhibitor in various biochemical pathways, particularly in the context of enzyme activity modulation.

N-Bromoacetylethanolamine phosphate primarily undergoes substitution reactions, which are essential for its role as an affinity label in biochemical studies. It has been shown to irreversibly inhibit several enzymes, including phosphoglucose isomerase and fructose-6-phosphate,2-kinase. These reactions often involve the alkylation of specific amino acid residues within the active sites of enzymes, leading to a significant reduction in enzymatic activity .

The biological activity of N-Bromoacetylethanolamine phosphate is notable for its ability to act as a time-dependent, irreversible inhibitor of glucose-6-phosphate hydrolysis. This compound has been demonstrated to inactivate phosphoglucose isomerase effectively, showcasing its potential as a tool for probing enzyme mechanisms and functions . Furthermore, it has been implicated in modulating metabolic pathways by affecting the levels of key metabolites such as fructose-2,6-bisphosphate .

N-Bromoacetylethanolamine phosphate can be synthesized through the bromoacetylation of ethanolamine phosphate. This process typically involves the reaction of bromoacetic acid with ethanolamine phosphate under controlled conditions to yield the desired product. The synthesis may require purification steps to isolate N-Bromoacetylethanolamine phosphate from by-products and unreacted materials .

N-Bromoacetylethanolamine phosphate finds applications primarily in biochemical research. Its role as an irreversible inhibitor makes it valuable for studying enzyme kinetics and mechanisms. It is particularly useful in identifying active site residues and understanding enzyme regulation within metabolic pathways. Additionally, it can be employed as a probe in structural biology to elucidate enzyme structures and interactions .

Interaction studies involving N-Bromoacetylethanolamine phosphate have revealed its capacity to selectively modify specific enzymes. For instance, it has been shown to alkylate histidine residues within the active sites of various kinases, leading to a significant loss of enzymatic function . Such studies enhance our understanding of enzyme specificity and the effects of post-translational modifications on protein function.

Several compounds share structural or functional similarities with N-Bromoacetylethanolamine phosphate. Below is a comparison highlighting its uniqueness:

Compound NameStructure/FunctionalityUnique Features
Ethanolamine phosphateContains an ethanolamine group; involved in phospholipid metabolismLacks bromoacetyl group
Bromoacetic acidA halogenated acetic acid; used in organic synthesisDoes not contain an amine or phosphate group
PhosphoethanolamineA simpler analog without bromination; involved in cellular signalingLess reactive than N-Bromoacetylethanolamine phosphate
N-Acetylethanolamine phosphateSimilar structure but without bromination; involved in metabolic processesLess potent as an inhibitor

N-Bromoacetylethanolamine phosphate's unique combination of a bromoacetyl moiety and a phosphate group allows it to function effectively as an irreversible inhibitor, differentiating it from other similar compounds that may lack such reactivity or specificity.

XLogP3

-1.4

Other CAS

52011-43-5

Wikipedia

N-Bromoacetylethanolamine phosphate

Dates

Modify: 2024-02-18

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